molecular formula C11H14O4 B1417241 Methyl 3-(4-methoxyphenoxy)propanoate CAS No. 18333-12-5

Methyl 3-(4-methoxyphenoxy)propanoate

Cat. No.: B1417241
CAS No.: 18333-12-5
M. Wt: 210.23 g/mol
InChI Key: AKBHVBLEQNXNQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-methoxyphenoxy)propanoate: is an organic compound with the molecular formula C11H14O4This compound belongs to the category of synthetic organic materials and is characterized by its colorless to light yellow appearance .

Scientific Research Applications

Chemistry: Methyl 3-(4-methoxyphenoxy)propanoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is utilized in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential effects on cellular processes and metabolic pathways. It is used in experiments to investigate its role in modulating enzyme activity and gene expression .

Medicine: It is explored for its ability to interact with specific molecular targets and pathways, making it a candidate for therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the formulation of coatings, adhesives, and polymers .

Safety and Hazards

When handling “Methyl 3-(4-methoxyphenoxy)propionate”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of accidental ingestion or inhalation, seek immediate medical attention .

Future Directions

The application of “Methyl 3-(4-methoxyphenoxy)propionate” in medicinal plant cultivation is suggested as a useful strategy . It modulates plant growth and secondary metabolite accumulation by inducing metabolic changes .

Biochemical Analysis

Biochemical Properties

Methyl 3-(4-methoxyphenoxy)propionate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the nitrification process, such as ammonia-oxidizing bacteria . These interactions are crucial as they help in modulating the biochemical pathways and reactions in which Methyl 3-(4-methoxyphenoxy)propionate is involved.

Cellular Effects

The effects of Methyl 3-(4-methoxyphenoxy)propionate on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in plant cells, Methyl 3-(4-methoxyphenoxy)propionate has been shown to modulate root system architecture by inhibiting primary root elongation and promoting lateral root formation . This modulation is achieved through the alteration of auxin levels and signaling pathways.

Molecular Mechanism

At the molecular level, Methyl 3-(4-methoxyphenoxy)propionate exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been reported to up-regulate auxin biosynthesis and alter the expression of auxin carriers in plant cells . These changes result in the modulation of root development and other cellular processes.

Temporal Effects in Laboratory Settings

The effects of Methyl 3-(4-methoxyphenoxy)propionate change over time in laboratory settings. Its stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that Methyl 3-(4-methoxyphenoxy)propionate can induce the accumulation of reactive oxygen species (ROS) and nitric oxide (NO) in root tips over time, affecting root elongation and lateral root formation . These temporal effects are essential for understanding the compound’s behavior in different experimental conditions.

Dosage Effects in Animal Models

The effects of Methyl 3-(4-methoxyphenoxy)propionate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it could lead to toxic or adverse effects. For example, in plant models, varying concentrations of Methyl 3-(4-methoxyphenoxy)propionate have been shown to differentially affect root growth and development . Understanding these dosage effects is crucial for determining the optimal concentration for desired outcomes.

Metabolic Pathways

Methyl 3-(4-methoxyphenoxy)propionate is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. For instance, it has been reported to affect the phenylpropanoid metabolism pathway in plants, leading to differential accumulation of secondary metabolites in roots and leaves . These interactions highlight the compound’s role in modulating metabolic processes.

Transport and Distribution

The transport and distribution of Methyl 3-(4-methoxyphenoxy)propionate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For example, in plant cells, Methyl 3-(4-methoxyphenoxy)propionate has been shown to be transported to root tips, where it exerts its effects on root development .

Subcellular Localization

The subcellular localization of Methyl 3-(4-methoxyphenoxy)propionate is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. In plant cells, Methyl 3-(4-methoxyphenoxy)propionate has been observed to localize in root tips, where it modulates root growth and development . Understanding its subcellular localization helps in elucidating its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(4-methoxyphenoxy)propanoate can be synthesized through various methods. One common synthetic route involves the esterification of 3-(4-methoxyphenoxy)propionic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of methyl 3-(4-methoxyphenoxy)propionate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-methoxyphenoxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Methyl 3-(4-hydroxyphenyl)propionate: This compound is similar in structure but contains a hydroxyl group instead of a methoxy group.

    Methyl 3-(4-methoxyphenyl)propionate: Another similar compound with a methoxy group on the phenyl ring.

Uniqueness: Methyl 3-(4-methoxyphenoxy)propanoate is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research and industry .

Properties

IUPAC Name

methyl 3-(4-methoxyphenoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-13-9-3-5-10(6-4-9)15-8-7-11(12)14-2/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBHVBLEQNXNQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18333-12-5
Record name Methyl 3-(4-methoxyphenoxy)propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018333125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name methyl 3-(4-methoxyphenoxy)propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 3-(4-METHOXYPHENOXY)PROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/967KDN5MJG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(4-methoxyphenoxy)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(4-methoxyphenoxy)propanoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(4-methoxyphenoxy)propanoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(4-methoxyphenoxy)propanoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(4-methoxyphenoxy)propanoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-(4-methoxyphenoxy)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.